molecular formula C42H66N2O12 B120012 (E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 152271-00-6

(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone

Cat. No. B120012
M. Wt: 791 g/mol
InChI Key: RXHAVZKBWXIJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone, commonly referred to as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a derivative of the drug carvedilol, which is used to treat hypertension and heart failure. However, BPP has unique properties that make it a valuable tool for researchers in a variety of fields.

Mechanism Of Action

BPP works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, BPP inhibits the activity of protein kinases, which are enzymes that regulate cell signaling pathways. By inhibiting these enzymes, BPP is able to slow down the growth of cancer cells and improve cognitive function in Alzheimer's disease.

Biochemical And Physiological Effects

BPP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and cognitive-enhancing properties, BPP has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BPP in scientific research is its specificity. BPP is able to target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of disease. However, one limitation of using BPP is its potential toxicity. Like all chemicals, BPP can be toxic at high concentrations, so researchers must take precautions when handling and using it in experiments.

Future Directions

There are many potential future directions for research involving BPP. One area of interest is in the development of new cancer therapies. BPP has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another area of interest is in the development of new anti-inflammatory drugs. BPP has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs that are more effective and have fewer side effects than current treatments. Finally, BPP could be further studied for its potential use in the treatment of Alzheimer's disease. While early studies have shown promise, more research is needed to determine the safety and efficacy of BPP in humans.

Synthesis Methods

BPP can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques. The synthesis of BPP is well-established and has been optimized for high yield and purity.

Scientific Research Applications

BPP has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

CAS RN

152271-00-6

Product Name

(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone

Molecular Formula

C42H66N2O12

Molecular Weight

791 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone

InChI

InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-6-9-20-12-18(22)14-24-19-8-7-16(15(3)21)11-17(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,18,20,22H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

RXHAVZKBWXIJFJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.CCCCNCC(COC1=C(C=C(C=C1)C(=O)C)COCCC)O.C(=CC(=O)O)C(=O)O

synonyms

but-2-enedioic acid, 1-[4-(3-butylamino-2-hydroxy-propoxy)-3-(propoxym ethyl)phenyl]ethanone

Origin of Product

United States

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